molecular formula C9H16ClN B2771288 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride CAS No. 2375261-41-7

3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride

Cat. No.: B2771288
CAS No.: 2375261-41-7
M. Wt: 173.68
InChI Key: XUMVIMWXHQIUCH-UHFFFAOYSA-N
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Description

3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride: is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride typically involves the formation of the bicyclic structure through a series of organic reactions. One common method is the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to afford the amide product. This reaction is carried out in the presence of concentrated sulfuric acid, which facilitates the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles can be used to introduce various substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. Its interactions with various biological targets can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure can be modified to develop new drugs with specific therapeutic effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride is unique due to its specific substituents and the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.

Properties

IUPAC Name

3-methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h5,8-10H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMVIMWXHQIUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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